TC-Dapk 6

説明

特性

IUPAC Name |

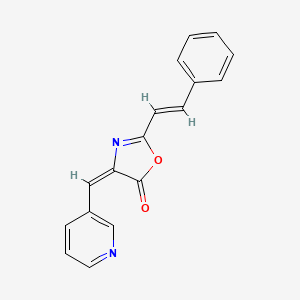

(4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGMISOSPOPSHN-QCTDOKRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420639 | |

| Record name | TC-DAPK 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315694-89-4 | |

| Record name | TC-DAPK 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of TC-Dapk 6: A Selective Inhibitor of Death-Associated Protein Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of TC-Dapk 6, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK). DAPK is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play a critical role in multiple cell signaling pathways, including apoptosis (programmed cell death) and autophagy.[1][2][3] The dysregulation of DAPK1, a key member of this family, has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[2][4]

Discovery of this compound: A Structure-Based Virtual Screening Approach

This compound, identified as compound 6 in the original research, was discovered through a meticulous structure-based virtual screening process. This computational drug design strategy aimed to identify novel, potent, and selective inhibitors of DAPK1. The discovery workflow is outlined below:

The process began with the three-dimensional crystal structure of the DAPK1 catalytic domain. A large chemical database was then computationally docked into the ATP-binding site of the enzyme. Compounds were subsequently filtered based on their docking scores and fit to a pharmacophore model, leading to the selection of 48 potential inhibitors for experimental validation. In vitro kinase assays confirmed this compound as a highly potent inhibitor of DAPK1.

Synthesis of this compound

This compound, with the chemical name (4Z)-2-[(E)-2-Phenylethenyl]-4-(3-pyridinylmethylene)-5(4H)-oxazolone, belongs to the oxazolone class of compounds.[5] Its synthesis is achieved through a variation of the Erlenmeyer-Plöchl reaction, a classic method for preparing azlactones. This reaction involves the condensation of an N-acylglycine with an aldehyde.

While a specific, detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, a representative laboratory-scale synthesis can be proposed based on established Erlenmeyer-Plöchl procedures. This would involve the reaction of hippuric acid (N-benzoylglycine) with 3-pyridinecarboxaldehyde in the presence of a dehydrating agent like acetic anhydride and a base catalyst such as sodium acetate.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against DAPK family kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) | ATP Concentration |

| DAPK1 | 69 | 10 µM |

| DAPK3 | 225 | 10 µM |

This compound demonstrates high selectivity for DAPK1 over a panel of 48 other kinases, where it showed significantly reduced or no activity at concentrations up to 10 µM.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound was quantified using a Z'-LYTE kinase assay kit with the Ser/Thr 13 peptide as a substrate. The standard reaction mixture for compound screening contained:

-

1 mM peptide substrate

-

10 mM ATP

-

50 mM HEPES (pH 7.4)

-

10 mM MgCl2

-

0.01% Brij-35

-

0.5% DMSO

Human recombinant DAPK1 was used at a final concentration of 2.6 µg/mL, and recombinant DAPK3 at 1.5 mg/mL.[6] To assess the selectivity of the inhibitors, ProfilerPro kits were utilized according to the manufacturer's protocol.

Representative Synthesis of this compound (Erlenmeyer-Plöchl Reaction)

This protocol is a representative procedure based on the general principles of the Erlenmeyer-Plöchl synthesis for oxazolones.

Materials:

-

Hippuric acid

-

3-Pyridinecarboxaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

Procedure:

-

A mixture of hippuric acid, 3-pyridinecarboxaldehyde, and anhydrous sodium acetate is prepared in a round-bottom flask.

-

Acetic anhydride is added to the mixture, and the flask is heated under reflux for a specified period.

-

After cooling, the reaction mixture is poured into cold ethanol to precipitate the product.

-

The crude product is collected by filtration, washed with cold ethanol and water, and then dried.

-

The final product can be purified by recrystallization from a suitable solvent, such as benzene or ethanol.

DAPK1 Signaling Pathway

DAPK1 is a central regulator of cellular stress responses, primarily through its involvement in apoptosis and autophagy. This compound, by inhibiting DAPK1, can modulate these pathways. The core DAPK1 signaling cascade is depicted below.

Upon activation by various stimuli such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), Fas ligand, and endoplasmic reticulum (ER) stress, DAPK1 can initiate pro-death signaling cascades.[1][2] In the context of apoptosis, DAPK1 can phosphorylate and activate the tumor suppressor p53, leading to the upregulation of pro-apoptotic proteins like Bax.[1][7] For autophagy, DAPK1 can phosphorylate Beclin-1, promoting its dissociation from the anti-apoptotic protein Bcl-2 and initiating the formation of autophagosomes.[1][3] this compound acts by directly inhibiting the kinase activity of DAPK1, thereby blocking these downstream signaling events.

Conclusion

This compound is a valuable research tool for investigating the roles of DAPK1 in health and disease. Its discovery through a rational, structure-based design process highlights the power of computational methods in modern drug discovery. The well-defined inhibitory profile and the understanding of its place within the DAPK1 signaling pathway make this compound a critical compound for researchers in the fields of oncology, neuroscience, and immunology. Further studies on the therapeutic potential of DAPK1 inhibitors like this compound are warranted.

References

- 1. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 2. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 5. The impact of DAPK1 and mTORC1 signaling association on autophagy in cancer - ProQuest [proquest.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DAPK1–p53 Interaction Converges Necrotic and Apoptotic Pathways of Ischemic Neuronal Death | Journal of Neuroscience [jneurosci.org]

The Role of TC-Dapk6 in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of this intricate process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key regulator in apoptotic signaling is the Death-Associated Protein Kinase (DAPK) family, with DAPK1 being a prominent member. This calcium/calmodulin-dependent serine/threonine kinase acts as a tumor suppressor by mediating a wide range of cellular processes that lead to cell death.

This technical guide delves into the role of DAPK1 in apoptosis, with a specific focus on the utility of TC-Dapk6, a potent and selective small-molecule inhibitor of DAPK1. TC-Dapk6 serves as a critical research tool to elucidate the intricate signaling pathways governed by DAPK1 and to explore its therapeutic potential. This document provides an in-depth overview of the signaling cascades, quantitative data on inhibitor activity, detailed experimental protocols, and visual representations of the molecular interactions involved.

TC-Dapk6: A Selective Inhibitor of DAPK1

TC-Dapk6 is an oxazalone compound that functions as an ATP-competitive inhibitor of DAPK1 and, to a lesser extent, DAPK3.[1] Its high selectivity makes it an invaluable tool for dissecting the specific roles of DAPK1 in cellular processes.[2]

Quantitative Data on TC-Dapk6 Inhibition

The inhibitory activity of TC-Dapk6 has been quantified in various studies, providing essential data for its application in experimental settings.

| Kinase | IC50 (nM) | ATP Concentration (µM) | Reference |

| DAPK1 | 69 | 10 | [1][2] |

| DAPK3 | 225 | 10 | [1][2] |

The Role of DAPK1 in Apoptotic Signaling Pathways

DAPK1 is a central node in several pro-apoptotic signaling pathways, responding to a variety of internal and external stimuli.[3] Its activation triggers a cascade of events culminating in programmed cell death. TC-Dapk6 is instrumental in verifying the DAPK1-dependency of these pathways.

Extrinsic Apoptosis Pathway: TNF-α and Fas-Ligation

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) and Fas Ligand (FasL), to their respective cell surface receptors.[3][4] DAPK1 plays a crucial role in mediating the apoptotic signals downstream of these receptors.[3][4] The death domain of DAPK1 is essential for its function in TNF-α and Fas-induced apoptosis.[3] Inhibition of DAPK1 with TC-Dapk6 can be used to determine the extent to which DAPK1 activity is required for cell death induced by these ligands.

Intrinsic Apoptosis Pathway: p53-Mediated Apoptosis

The tumor suppressor protein p53 is a critical regulator of the intrinsic apoptosis pathway, often activated in response to cellular stress signals like DNA damage. DAPK1 can trigger p53-mediated apoptosis through direct phosphorylation of p53 at Ser23.[5] This phosphorylation event promotes the nuclear translocation of p53, where it can activate the transcription of pro-apoptotic genes.[5] The use of TC-Dapk6 allows researchers to investigate the significance of DAPK1-mediated p53 phosphorylation in inducing apoptosis.

Experimental Protocols for Apoptosis Research Using TC-Dapk6

The following are detailed methodologies for key experiments to investigate the role of DAPK1 in apoptosis using TC-Dapk6.

Kinase Inhibition Assay

This assay is fundamental to confirming the inhibitory effect of TC-Dapk6 on DAPK1 activity.

Materials:

-

Recombinant human DAPK1

-

TC-Dapk6 (dissolved in DMSO)

-

ATP

-

Peptide substrate (e.g., Z'-LYTE Kinase Assay Kit, Ser/Thr 13 peptide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35)

-

96-well microplate

Procedure:

-

Prepare a serial dilution of TC-Dapk6 in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the peptide substrate to a final concentration of 1 mM.

-

Add ATP to a final concentration of 10 µM.[1]

-

Add the diluted TC-Dapk6 or DMSO (for control) to the wells. The final DMSO concentration should be kept constant (e.g., 0.5%).

-

Initiate the kinase reaction by adding recombinant DAPK1 to a final concentration of 2.6 µg/mL.[1]

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the kinase assay kit manufacturer's instructions.

-

Measure the kinase activity using a suitable plate reader.

-

Calculate the IC50 value of TC-Dapk6 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with an apoptosis-inducing agent in the presence or absence of TC-Dapk6.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., TNF-α, staurosporine)

-

TC-Dapk6 (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of TC-Dapk6 or DMSO (vehicle control) for 1-2 hours.

-

Induce apoptosis by adding the chosen apoptosis-inducing agent. Include a negative control group with no inducing agent.

-

Incubate the cells for a time period sufficient to induce apoptosis (e.g., 6-24 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis of Apoptotic Markers

This method is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

-

Cell lysates from treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-DAPK1, anti-p-p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated as described in the flow cytometry protocol.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Investigating the Role of TC-Dapk6 in Apoptosis

The following diagram illustrates a typical experimental workflow to elucidate the role of DAPK1 in apoptosis using TC-Dapk6.

Application in Drug Development

The role of DAPK1 in promoting apoptosis in cancer cells and its involvement in neuronal cell death in neurodegenerative diseases makes it an attractive therapeutic target.[2] TC-Dapk6 and its analogs serve as lead compounds in the development of more potent and specific DAPK1 inhibitors for therapeutic use. By understanding the intricate signaling pathways involving DAPK1, researchers can design novel drugs that modulate its activity to either enhance apoptosis in cancer cells or prevent it in neurons. The experimental protocols outlined in this guide are crucial for the preclinical evaluation of such drug candidates.

Conclusion

TC-Dapk6 is a powerful and selective inhibitor of DAPK1, making it an indispensable tool in apoptosis research. Its use has been instrumental in delineating the complex signaling networks in which DAPK1 participates, including the extrinsic and intrinsic apoptotic pathways. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted role of DAPK1 in health and disease. Future investigations utilizing TC-Dapk6 and similar compounds will undoubtedly continue to unravel the complexities of programmed cell death and pave the way for novel therapeutic interventions.

References

- 1. Death-associated protein kinase 1: a double-edged sword in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dap-Kinase Participates in TNF-α–And FAS-Induced Apoptosis and Its Function Requires the Death Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

TC-Dapk 6 and its effects on autophagy

An In-depth Technical Guide on TC-Dapk 6 and its Effects on Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Death-associated protein kinase 1 (DAPK1), a Ca2+/calmodulin-dependent serine/threonine kinase, has emerged as a key regulator of several cellular processes, including apoptosis and autophagy. This technical guide provides a comprehensive overview of the role of DAPK1 in autophagy and the effects of its inhibitor, this compound.

The Role of DAPK1 in Autophagy Regulation

DAPK1 is recognized as a positive regulator of autophagy. Its involvement is crucial in the initiation and progression of the autophagic process through multiple mechanisms.

One of the primary mechanisms by which DAPK1 promotes autophagy is through its interaction with Beclin-1, a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the nucleation of autophagosomes. DAPK1 phosphorylates Beclin-1 at Threonine 119 (Thr119), a critical event that promotes the dissociation of Beclin-1 from its inhibitory binding partner, Bcl-2. This dissociation allows Beclin-1 to participate in the PI3K complex, thereby initiating autophagosome formation.[1][2]

Furthermore, DAPK1 expression and its role in autophagy are regulated by various signaling pathways. For instance, interferon-gamma (IFN-γ) can induce DAPK1 expression through a transcriptional complex involving Activating Transcription Factor 6 (ATF6) and C/EBP-β.[1] This induction of DAPK1 subsequently leads to the promotion of autophagy.

This compound: An Inhibitor of DAPK1

This compound is a known inhibitor of DAPK1. By blocking the kinase activity of DAPK1, this compound is expected to antagonize the pro-autophagic functions of DAPK1. Therefore, in many contexts, the application of this compound would lead to an inhibition of autophagy.

However, the cellular response to this compound can be context-dependent. In a study on lipopolysaccharide (LPS)-induced acute lung injury (ALI), treatment with this compound unexpectedly aggravated the pathological injury, leading to a more serious inflammatory response, oxidative stress, and an increase in autophagy.[3] This suggests that in certain inflammatory conditions, the inhibition of DAPK1 by this compound may trigger compensatory or alternative signaling pathways that ultimately enhance autophagy. This particular study indicated that the effects of this compound were reversed by inhibitors of the p38MAPK/NF-κB pathway, suggesting a complex interplay between DAPK1 and these inflammatory signaling cascades.[3]

Signaling Pathways

DAPK1-Beclin-1 Signaling Pathway

This pathway is central to DAPK1's role in autophagy initiation.

Caption: DAPK1-mediated autophagy initiation via Beclin-1 phosphorylation.

IFN-γ-ATF6-DAPK1 Signaling Pathway

This pathway illustrates the transcriptional regulation of DAPK1 to promote autophagy.

Caption: Transcriptional regulation of DAPK1 by IFN-γ and ATF6.

Quantitative Data

The following table summarizes the quantitative effects of DAPK1 modulation on key autophagy markers from cited studies.

| Condition | Cell/Tissue Type | Parameter Measured | Effect | Reference |

| IFN-γ treatment | Control B cell line | LC3 puncta formation | Significant increase | [1] |

| IFN-γ treatment | MEC1 cell line (DAPK1 deficient) | LC3 puncta formation | No significant change | [1] |

| IFN-γ treatment | Control B cell line | Beclin1-Thr(P)119 | Increased | [1] |

| IFN-γ treatment | MEC1 cell line (DAPK1 deficient) | Beclin1-Thr(P)119 | No change | [1] |

| DAPK1 knockdown | Control B cell line | Autophagy | Altered | [1] |

| DAPK1 introduction | MEC1 cell line | Autophagy | Altered | [1] |

| LPS + this compound | Mouse lung tissue | Beclin-1, Atg5, LC3II expression | Increased | [3] |

| LPS + this compound | Mouse lung tissue | p62 protein expression | Decreased | [3] |

Experimental Protocols

Western Blot Analysis for Autophagy Markers

-

Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are separated on 8% or 12% SDS-polyacrylamide gels.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against autophagy-related proteins (e.g., LC3, p62, Beclin-1, Atg5, DAPK1) overnight at 4°C. A loading control like β-actin is also used.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using software like ImageJ.[4]

Immunofluorescence for LC3 Puncta

-

Cell Culture: Cells are grown on coverslips in a 6-well plate.

-

Treatment: Cells are treated with the desired compounds (e.g., IFN-γ, this compound) for the specified duration.

-

Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Cells are blocked with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated with an anti-LC3 primary antibody overnight at 4°C.

-

Washing: Cells are washed three times with PBS.

-

Secondary Antibody Incubation: Cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 568) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Nuclei are counterstained with DAPI.

-

Mounting and Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

Analysis: The number of LC3 puncta per cell is quantified.[1]

Experimental Workflow for Investigating this compound Effects

Caption: General workflow for studying this compound effects on autophagy.

Conclusion

DAPK1 is a critical positive regulator of autophagy, primarily through its phosphorylation of Beclin-1, which relieves its inhibition by Bcl-2. The inhibitor this compound generally functions to suppress this pro-autophagic activity. However, its effects can be context-dependent, particularly in complex inflammatory environments where it may paradoxically enhance autophagy through other signaling pathways such as p38MAPK/NF-κB. For researchers and drug development professionals, understanding the multifaceted role of DAPK1 and the context-dependent effects of its inhibitors is crucial for the development of targeted therapeutics that modulate autophagy for the treatment of various diseases. Further investigation is warranted to fully elucidate the mechanisms underlying the paradoxical effects of this compound in specific pathological conditions.

References

- 1. Death-associated Protein Kinase-1 Expression and Autophagy in Chronic Lymphocytic Leukemia Are Dependent on Activating Transcription Factor-6 and CCAAT/Enhancer-binding Protein-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dapk1 improves inflammation, oxidative stress and autophagy in LPS-induced acute lung injury via p38MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of TC-Dapk 6

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-DAPK 6 is a potent and highly selective, ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and DAPK3.[1][2] With IC50 values of 69 nM and 225 nM for DAPK1 and DAPK3, respectively, this compound serves as a critical tool for investigating the roles of these kinases in various pathological processes.[1][2] DAPK1, a calcium/calmodulin-dependent serine/threonine kinase, is a key regulator of apoptosis (programmed cell death) and autophagy, and its dysregulation has been implicated in neurodegenerative diseases such as Huntington's disease, Alzheimer's disease, and cerebral ischemia, as well as in some cancers.[1][3][4][5] These application notes provide detailed protocols for in vivo studies of this compound, focusing on its use in preclinical models of neurodegeneration.

Mechanism of Action

This compound selectively inhibits the catalytic activity of DAPK1 and DAPK3 by competing with ATP for binding to the kinase domain.[1] This inhibition prevents the phosphorylation of downstream DAPK1 substrates, thereby blocking its pro-apoptotic and autophagic signaling functions. In the context of neurodegenerative diseases, DAPK1 activity is often aberrantly increased. For instance, in Huntington's disease models, DAPK1 is known to phosphorylate the GluN2B subunit of the NMDA receptor at extrasynaptic sites, a process linked to neuronal spine instability and cell death.[6] By inhibiting DAPK1, this compound can prevent these detrimental phosphorylation events.

DAPK1 Signaling Pathway

The following diagram illustrates the central role of DAPK1 in mediating apoptosis and autophagy, key cellular processes implicated in neurodegenerative disorders.

Data Presentation

| Cell Type | Treatment Group | Spine Density (spines/10 µm) | Mature Spine Density (spines/10 µm) | Reference |

| Wild-Type (WT) Neurons | DMSO (Vehicle) | ~10.5 | ~5.0 | Schmidt et al., 2020 |

| YAC128 HD Neurons | DMSO (Vehicle) | ~7.5 | ~2.5 | Schmidt et al., 2020 |

| YAC128 HD Neurons | This compound (1 µM) | ~10.0 | ~4.5 | Schmidt et al., 2020 |

| * Indicates significant difference from Wild-Type DMSO group. |

Note: The data are estimations based on graphical representations in the cited paper and are intended for illustrative purposes.

Experimental Protocols

In Vitro Protocol: Cortico-Striatal Co-culture Model of Huntington's Disease

This protocol is based on the methodology described by Schmidt et al. (2020) to assess the neuroprotective effects of this compound on dendritic spine loss in a Huntington's disease model.

1. Cell Culture:

-

Establish primary cortico-striatal co-cultures from Wild-Type (WT) and YAC128 transgenic mouse model embryos.

-

Plate cells at a 1:3 cortico-striatal ratio.

-

Maintain cultures for 21 days in vitro (DIV).

2. Treatment with this compound:

-

From DIV 14 to DIV 21, treat the co-cultures with:

-

Vehicle control: 0.01% DMSO.

-

This compound: 1 µM final concentration.

-

-

Replenish the medium with fresh inhibitor every 2-3 days.

3. Endpoint Analysis - Immunocytochemistry and Spine Analysis:

-

At DIV 21, fix the cells.

-

Perform immunocytochemistry for DARPP32 to identify medium spiny neurons (MSNs).

-

Acquire high-resolution images of dendritic segments of DARPP32-positive neurons.

-

Quantify total dendritic spine density and the density of different spine morphologies (e.g., mushroom, thin, stubby).

In Vivo Protocol: Representative Model for Neuroprotection Study (e.g., Huntington's Disease or Cerebral Ischemia)

The following is a representative protocol for an in vivo study of this compound in a mouse model. Note: As no specific in vivo protocol for this compound has been published, this protocol is based on common practices for kinase inhibitors and other DAPK1 inhibitors.[7] Optimization and pilot studies are highly recommended.

1. Animal Model:

-

Select an appropriate mouse model.

2. This compound Formulation and Administration:

-

Formulation for Injection (based on vendor data): [9]

-

Prepare a 3 mg/mL stock solution of this compound in fresh DMSO.

-

For a 1 mL working solution: Add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween80 and mix until clear.

-

Add 500 µL of ddH2O to bring the final volume to 1 mL.

-

Use the mixed solution immediately.

-

-

Route and Dose of Administration (to be optimized):

-

Based on protocols for similar inhibitors, a starting point for intraperitoneal (i.p.) injection could be 10 mg/kg .[7]

-

A dose-response study should be conducted to determine the optimal dose.

-

-

Treatment Schedule:

-

Chronic (e.g., Huntington's model): Daily i.p. injections for a period of 4-8 weeks, starting before or at the onset of major symptoms.

-

Acute (e.g., Ischemia model): A single i.p. or intravenous (i.v.) injection administered shortly before, during, or after the ischemic event (e.g., at the onset of reperfusion).[10]

-

3. Experimental Groups:

-

Group 1: Wild-Type mice + Vehicle

-

Group 2: Wild-Type mice + this compound

-

Group 3: Disease Model mice (e.g., YAC128) + Vehicle

-

Group 4: Disease Model mice (e.g., YAC128) + this compound

4. Endpoint Analysis:

-

Behavioral Testing (e.g., Huntington's model):

-

Rotarod test: To assess motor coordination and balance.

-

Open-field test: To evaluate locomotor activity and anxiety-like behavior.

-

-

Histological and Biochemical Analysis:

-

Infarct Volume Measurement (Ischemia model): Use TTC staining to quantify the ischemic lesion size.

-

Immunohistochemistry: Stain brain sections for markers of apoptosis (e.g., cleaved caspase-3) and neuronal health (e.g., NeuN).

-

Western Blotting/ELISA: Analyze brain tissue homogenates to measure levels of phosphorylated DAPK1 substrates (e.g., p-GluN2B S1303) and other relevant signaling proteins.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | DAPK1 Promotes Extrasynaptic GluN2B Phosphorylation and Striatal Spine Instability in the YAC128 Mouse Model of Huntington Disease [frontiersin.org]

- 3. Beyond Motor Deficits: Environmental Enrichment Mitigates Huntington’s Disease Effects in YAC128 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temporal Characterization of Behavioral and Hippocampal Dysfunction in the YAC128 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of DAPK in neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DAPK1 Promotes Extrasynaptic GluN2B Phosphorylation and Striatal Spine Instability in the YAC128 Mouse Model of Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Death-associated Protein Kinase 1 protects against Epileptic Seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

TC-DAPK6: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TC-DAPK6, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK), in cell culture experiments. This document outlines the mechanism of action, recommended concentration ranges, and detailed protocols for key assays to assess its biological effects.

Introduction

TC-DAPK6 is an ATP-competitive inhibitor of DAPK1 and DAPK3, members of the Ca2+/calmodulin-regulated serine/threonine kinase family.[1] DAP kinases are implicated in the regulation of apoptosis, autophagy, and inflammation.[2][3] Inhibition of DAPK activity by TC-DAPK6 has shown therapeutic potential in models of neurodegenerative diseases and traumatic brain injury.[4][5][6] These notes provide protocols for investigating the effects of TC-DAPK6 on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

TC-DAPK6 selectively inhibits the kinase activity of DAPK1 and DAPK3 by competing with ATP for binding to the catalytic domain. This prevents the phosphorylation of downstream substrates, thereby modulating signaling pathways involved in programmed cell death and cellular stress responses.

Data Presentation

The following table summarizes the key quantitative data for TC-DAPK6.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 (DAPK1) | 69 nM | Human (recombinant) | 10 µM ATP | [1] |

| IC50 (DAPK3) | 225 nM | Human (recombinant) | 10 µM ATP | [1] |

| Selectivity | >10 µM for 48 other kinases | N/A | N/A | |

| Solubility (DMSO) | up to 50 mM | N/A | N/A |

Experimental Protocols

Preparation of TC-DAPK6 Stock Solutions

Materials:

-

TC-DAPK6 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

To prepare a 10 mM stock solution, dissolve 2.76 mg of TC-DAPK6 (MW: 276.29 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TC-DAPK6 stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of TC-DAPK6 in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the TC-DAPK6 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest TC-DAPK6 treatment.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TC-DAPK6 stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of TC-DAPK6 (e.g., based on IC50 from viability assays) and a vehicle control for the chosen duration.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis

This protocol describes the detection of protein expression changes upon TC-DAPK6 treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TC-DAPK6 stock solution

-

6-well or 10 cm cell culture dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DAPK1, anti-phospho-p53, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells and treat with TC-DAPK6 as described in the apoptosis assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[7]

-

Scrape the cells and collect the lysate.[7]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin.

Visualizations

DAPK1 Signaling Pathway and Inhibition by TC-DAPK6

References

- 1. selleckchem.com [selleckchem.com]

- 2. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Death-Associated Protein Kinase-1 in Cell Homeostasis-Related Processes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting cis-p-tau and neuro-related gene expression in traumatic brain injury: therapeutic insights from TC-DAPK6 treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epigentek.com [epigentek.com]

- 8. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols: Preparation of TC-DapK 6 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of TC-DapK 6, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction

This compound is an oxazolone compound that functions as a potent, ATP-competitive inhibitor of DAPK family kinases, particularly DAPK1 and DAPK3.[1][2][3] It is a valuable tool for studying the roles of these serine/threonine kinases in programmed cell death pathways and their implications in various diseases, including ischemic conditions.[1][2] Accurate preparation of a stable stock solution is the first critical step in any experiment utilizing this inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight | 276.29 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₁₇H₁₂N₂O₂ | [1][3][4][5][6] |

| CAS Number | 315694-89-4 or 2439180-90-0 | [1][4][5][6][7] |

| Appearance | Yellow solid | [1] |

| Purity | ≥98% | [4][7][8] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][4][6][9] |

| Solubility in DMSO | Up to 50 mM (13.81 mg/mL) | [4][8] |

| 18.67 mg/mL (67.57 mM) (may require ultrasonic and warming) | [3][9] | |

| 3 mg/mL (10.85 mM) | [6] | |

| Slightly soluble: 0.1-1 mg/mL | [7] | |

| Storage (Solid) | -20°C or +4°C | [1][3][4][6][7] |

| Storage (Stock Solution) | -20°C (for up to 1 month) or -80°C (for up to 1 year) | [3][6] |

Note: Variations in reported solubility and storage conditions may exist between different suppliers. It is always recommended to consult the batch-specific certificate of analysis (CoA).

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound solid powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

(Optional) Ultrasonic water bath

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of this compound (Molecular Weight = 276.29).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution from 2.76 mg of powder, add 1 mL of DMSO.

-

Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Some suppliers note that gentle warming and/or sonication may be required to achieve full dissolution, particularly at higher concentrations.[3][9]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.[6]

-

Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[3][6] Ensure the storage containers are tightly sealed to prevent solvent evaporation and moisture absorption.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of DAPK in apoptosis and the workflow for preparing the this compound stock solution.

Figure 1. Simplified signaling pathway showing DAPK as a mediator of apoptosis and its inhibition by this compound.

Figure 2. Experimental workflow for the preparation of a this compound stock solution.

Safety Precautions

-

This compound is for research use only and should not be used for diagnostic or medical purposes.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

-

Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.

References

- 1. apexbt.com [apexbt.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Death-Associated Protein Kinase | Tocris Bioscience [tocris.com]

- 5. allgenbio.com [allgenbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound (4301) by Tocris, Part of Bio-Techne [bio-techne.com]

- 9. labsolu.ca [labsolu.ca]

TC-Dapk 6: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of TC-Dapk 6, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK).

This compound is an ATP-competitive inhibitor of DAPK1 and DAPK3 with IC50 values of 69 nM and 225 nM, respectively.[1][2][3] It displays high selectivity for DAPK1 over a broad range of other kinases.[1] These characteristics make it a valuable tool for studying the roles of DAPK in various cellular processes, including apoptosis and autophagy.

Solubility Specifications

The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that solubility can be affected by factors such as temperature and the purity of the solvent. For optimal results, using fresh, high-purity solvents is recommended.

| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |

| DMSO | Up to 67.57 mM | Up to 18.67 mg/mL | Sonication and warming may be required to achieve higher concentrations.[4][5] Some sources report solubility up to 50 mM.[1] One supplier suggests that moisture-absorbing DMSO can reduce solubility and recommends using fresh DMSO.[2] |

| Water | Insoluble | Insoluble | [2] |

| Ethanol | Insoluble | Insoluble | [2] |

| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | Slightly soluble (0.1-1 mg/mL) | [6] |

DAPK Signaling Pathway

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cell death pathways, including apoptosis and autophagy.[7] DAPK1 can be activated by various stimuli, such as interferon-γ, TNF-α, and Fas ligand. Its activation can lead to a cascade of events culminating in programmed cell death. The diagram below illustrates a simplified signaling pathway involving DAPK1.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous DMSO (high purity)

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 276.29 g/mol ), add 361.9 µL of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate or warm the solution briefly in a water bath (not exceeding 40°C) to aid dissolution.[4][5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][8]

In Vitro Kinase Assay

This protocol is adapted from a standard kinase assay used to determine the inhibitory activity of compounds against DAPK1.[3][9]

Materials:

-

Recombinant human DAPK1 enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., Z'-LYTE Kinase Assay Kit, Ser/Thr 13 peptide)

-

This compound stock solution (in DMSO)

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Protocol Workflow:

Procedure:

-

Prepare serial dilutions of the this compound stock solution in kinase assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., ≤0.5%) to avoid affecting enzyme activity.[3]

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the recombinant DAPK1 enzyme to each well. The final concentration of the enzyme should be optimized for the specific assay conditions (e.g., 2.6 µg/mL).[3]

-

Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final concentration of ATP should be close to its Km for DAPK1 (e.g., 10 µM).[1][3]

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the stop reagent provided with the kinase assay kit.

-

Incubate the plate at room temperature for the recommended time to allow the signal to develop.

-

Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Storage and Handling

This compound powder should be stored at -20°C for up to 3 years.[2][8] Solutions of this compound in DMSO should be stored at -80°C for up to 1 year.[2][8] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles. When handling the compound, standard laboratory safety precautions should be observed, including wearing gloves and eye protection.

References

- 1. This compound | Death-associated Protein Kinase (DAPK) Inhibitors: R&D Systems [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labsolu.ca [labsolu.ca]

- 5. admin.biosschina.com [admin.biosschina.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 8. ptgcn.com [ptgcn.com]

- 9. glpbio.com [glpbio.com]

Application Notes and Protocols: In Vivo Formulation of TC-DAPK6 for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-DAPK6 is a potent and selective ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and DAPK3.[1][2][3] It is a valuable tool for investigating the roles of these kinases in various pathological conditions. DAPK1, a Ca2+/calmodulin-regulated serine/threonine kinase, is a key regulator of apoptosis and autophagy.[4][5] Dysregulation of DAPK1 has been implicated in cancer, stroke, neurodegenerative diseases, and traumatic brain injury.[4][5] TC-DAPK6 has been shown to reduce tau hyper-phosphorylation and anxiety in mouse models of traumatic brain injury, highlighting its therapeutic potential.[4]

These application notes provide detailed protocols for the in vivo formulation of TC-DAPK6 for animal studies, enabling researchers to conduct preclinical evaluations of this promising inhibitor. The following sections include information on the physicochemical properties of TC-DAPK6, recommended formulation protocols for oral and injectable administration, and an overview of the relevant signaling pathways.

Physicochemical and Biological Properties of TC-DAPK6

A summary of the key quantitative data for TC-DAPK6 is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 276.29 g/mol | [1][2] |

| Formula | C₁₇H₁₂N₂O₂ | [1][2] |

| CAS Number | 315694-89-4 | [1] |

| IC₅₀ for DAPK1 | 69 nM (with 10 µM ATP) | [1][3][6] |

| IC₅₀ for DAPK3 | 225 nM (with 10 µM ATP) | [1][3][6] |

| Solubility in DMSO | Up to 50 mM | [2][3] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Ethanol | Insoluble | [1] |

In Vivo Formulation Protocols

Due to its poor solubility in aqueous solutions, TC-DAPK6 requires a specific formulation for in vivo administration.[1] The choice of formulation and route of administration will depend on the specific experimental design.

Injectable Formulation (Clear Solution)

This formulation is suitable for intraperitoneal (IP) or intravenous (IV) injection.

Table 2: Reagents for Injectable Formulation

| Reagent | Percentage |

| DMSO | 5% |

| PEG300 | 40% |

| Tween 80 | 5% |

| ddH₂O | 50% |

Protocol:

-

Prepare a stock solution of TC-DAPK6 in fresh, high-quality DMSO (e.g., 3 mg/mL).[1] Ensure the powder is completely dissolved. Gentle warming and sonication may be required.

-

In a sterile tube, add 50 µL of the TC-DAPK6 DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.

-

Mix the final solution thoroughly. This formulation should be used immediately for optimal results.[1]

Oral Gavage Formulation (Homogeneous Suspension)

This formulation is suitable for oral administration.

Table 3: Reagents for Oral Formulation

| Reagent | Concentration |

| TC-DAPK6 | ≥5 mg/mL |

| Carboxymethylcellulose sodium (CMC-Na) solution | q.s. |

Protocol:

-

Weigh the required amount of TC-DAPK6 powder.

-

Prepare a solution of CMC-Na in sterile water at the desired concentration (e.g., 0.5% or 1%).

-

Add the TC-DAPK6 powder to the CMC-Na solution.

-

Mix vigorously to obtain a homogeneous suspension. For a final concentration of 5 mg/mL, add 5 mg of TC-DAPK6 to 1 mL of the CMC-Na solution.[1]

Signaling Pathways and Experimental Workflow

DAPK1 Signaling Pathway

TC-DAPK6 primarily targets DAPK1, a kinase involved in multiple cellular processes, including apoptosis and autophagy. Understanding its position in the signaling cascade is crucial for interpreting experimental results.

Caption: DAPK1 signaling pathway and the inhibitory action of TC-DAPK6.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting animal studies with TC-DAPK6.

Caption: A generalized experimental workflow for in vivo studies using TC-DAPK6.

Important Considerations

-

Solvent Quality: The use of fresh, high-purity DMSO is critical, as moisture-absorbing DMSO can reduce the solubility of TC-DAPK6.[1]

-

Formulation Stability: The prepared formulations, especially the injectable solution, should be used immediately to ensure stability and prevent precipitation.[1]

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Dose Selection: The optimal dose of TC-DAPK6 will vary depending on the animal model and the specific research question. A pilot dose-response study is recommended to determine the most effective and well-tolerated dose.

-

Control Groups: Appropriate vehicle control groups should be included in all experiments to account for any effects of the formulation components.

By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize TC-DAPK6 as a pharmacological tool to investigate the in vivo functions of DAPK1 and DAPK3.

References

- 1. selleckchem.com [selleckchem.com]

- 2. TC-DAPK 6 | Death-associated Protein Kinase (DAPK) Inhibitors: R&D Systems [rndsystems.com]

- 3. This compound | Death-Associated Protein Kinase | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Death-associated protein kinase 1: a double-edged sword in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

Application Notes: High-Throughput Screening for DAPK1 Inhibitors Using TC-DAPK 6 as a Control Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple forms of programmed cell death, including apoptosis and autophagy.[1] Its involvement in various cellular processes makes it a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[2][3] High-throughput screening (HTS) of compound libraries for DAPK1 inhibitors is a critical step in the drug discovery pipeline. TC-DAPK 6 is a potent, ATP-competitive, and highly selective inhibitor of DAPK1, making it an ideal control compound for such screening campaigns.[4] These application notes provide a detailed protocol for a DAPK1 kinase assay suitable for HTS, utilizing this compound as a reference inhibitor.

Quantitative Data

The inhibitory activity of this compound against DAPK family kinases and its selectivity against a panel of other kinases are summarized below. This data is crucial for establishing assay sensitivity and for comparative analysis of novel inhibitory compounds.

| Kinase | This compound IC50 (nM) | ATP Concentration (µM) | Notes |

| DAPK1 | 69 | 10 | Potent inhibition of the primary target.[4] |

| DAPK3 | 225 | 10 | Moderate inhibition of a closely related family member.[4] |

| Abl | >10,000 | - | Demonstrates high selectivity. |

| AMPK | >10,000 | - | Demonstrates high selectivity. |

| Chk1 | >10,000 | - | Demonstrates high selectivity. |

| Met | >10,000 | - | Demonstrates high selectivity. |

| Src | >10,000 | - | Demonstrates high selectivity. |

DAPK1 Signaling Pathway

DAPK1 is a central regulator of cellular stress responses. It is activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand. Once activated, DAPK1 can induce apoptosis through phosphorylation of p53 or promote autophagy by phosphorylating Beclin-1. It can also influence the cytoskeleton by phosphorylating myosin light chain (MLC).[5][6][7]

Experimental Protocols

DAPK1 Kinase Assay (Z'-LYTE™ Format)

This protocol is adapted for a 384-well plate format, ideal for high-throughput screening. The Z'-LYTE™ technology is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a specific peptide substrate.[8][9][10]

Materials:

-

Recombinant human DAPK1 enzyme

-

Z'-LYTE™ Ser/Thr Peptide substrate

-

ATP

-

Kinase Buffer

-

This compound (or other test compounds) dissolved in DMSO

-

Development Reagent

-

Stop Reagent

-

384-well assay plates (low volume, black)

-

Plate reader capable of measuring fluorescence at 445 nm and 520 nm

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and test compounds in 100% DMSO. A typical starting concentration for this compound would be 10 µM, with subsequent 3-fold dilutions.

-

Assay Plate Preparation:

-

Add 1 µL of diluted compound or control (DMSO for no inhibition, this compound for positive control) to the appropriate wells of a 384-well plate.[11]

-

-

Kinase Reaction:

-

Prepare a master mix of DAPK1 enzyme in kinase buffer. Add 2 µL of the enzyme solution to each well.[11]

-

Prepare a master mix of the Z'-LYTE™ peptide substrate and ATP in kinase buffer. To initiate the kinase reaction, add 2 µL of this mix to each well.[11] The final concentrations in a 5 µL reaction volume should be optimized, but typical concentrations are in the low ng/mL range for the enzyme and near the Km for ATP.

-

Incubate the plate at room temperature for 60 minutes.[11]

-

-

Development Reaction:

-

Add 5 µL of the Development Reagent to each well. This reagent contains a protease that will cleave the unphosphorylated peptide substrate.

-

Incubate at room temperature for 40 minutes.[11]

-

-

Stop Reaction and Read Plate:

-

Add 10 µL of the Stop Reagent to each well to terminate the development reaction.[11]

-

Read the plate on a fluorescence plate reader, measuring the emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 445 nm).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This application note provides a robust framework for conducting high-throughput screening of DAPK1 inhibitors. By utilizing the well-characterized inhibitor this compound as a control, researchers can ensure the validity and reproducibility of their screening results. The detailed protocol and supporting information are intended to facilitate the discovery of novel therapeutic agents targeting the DAPK1 signaling pathway.

References

- 1. uniprot.org [uniprot.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Death-associated protein kinase 1: a double-edged sword in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 7. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. promega.de [promega.de]

Application Notes and Protocols for TC-Dapk 6 in Ischemic Injury Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic injury, characterized by a restriction in blood supply to tissues, initiates a complex cascade of cellular events leading to cell death and tissue damage. A key regulator in this process is the Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-dependent serine/threonine kinase.[1][2] Elevated DAPK1 activity is observed in response to ischemic insults and is implicated in mediating neuronal and cardiomyocyte death through apoptosis, autophagy, and inflammatory pathways.[3][4][5] Consequently, inhibition of DAPK1 has emerged as a promising therapeutic strategy for mitigating ischemic damage in conditions such as stroke and myocardial infarction.[1][3][4]

TC-Dapk 6 is a potent, ATP-competitive, and highly selective small molecule inhibitor of DAPK1.[6][7][8][9] It exhibits high selectivity for DAPK1 over a wide range of other kinases, making it a valuable research tool for elucidating the specific roles of DAPK1 in ischemic injury models.[6][9] These application notes provide an overview of the utility of this compound in studying ischemic injury, along with detailed protocols for its use in both in vivo and in vitro models.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DAPK1, with reported IC50 values of 69 nM for DAPK1 and 225 nM for DAPK3 when assayed with 10 μM ATP.[6][7][8][9] By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates, thereby blocking the pro-apoptotic and other detrimental signaling pathways activated during ischemia.[2][10]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Value | Kinase | ATP Concentration | Reference |

| IC50 | 69 nM | DAPK1 | 10 µM | [6][7][8][9] |

| IC50 | 225 nM | DAPK3 | 10 µM | [6][7][8] |

In Vivo Effects of this compound in Ischemic Models

| Model | Species | Treatment | Key Findings | Reference |

| Acute Myocardial Infarction (AMI) | Rat | 1 mg/kg or 2 mg/kg this compound, subcutaneous injection | Reduced infarct size, improved cardiac function (increased LVEF and LVFS), decreased serum levels of IL-1β, IL-6, and TNF-α. | [4][11] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Not specified | Reduced brain infarct volume and neurological deficit. | [3] |

| Middle Cerebral Artery Occlusion (MCAO) | Mouse | Not specified | Decreased brain tissue loss. | [12] |

Signaling Pathways

The signaling cascades initiated by DAPK1 activation in ischemic injury are multifaceted. Below is a diagram illustrating the key pathways modulated by DAPK1, which can be effectively studied using this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from commercially available kinase assay kits and literature reports.[6][7]

Objective: To determine the inhibitory effect of this compound on DAPK1 kinase activity.

Materials:

-

Recombinant human DAPK1

-

Z'-LYTE Kinase Assay Kit (or similar)

-

Ser/Thr 13 peptide substrate

-

ATP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% Brij-35)

-

DMSO

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the peptide substrate (final concentration 1 µM) and ATP (final concentration 10 µM) to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding recombinant human DAPK1 (final concentration ~2.6 µg/mL).

-

Incubate the plate at room temperature for the recommended time as per the assay kit instructions.

-

Stop the reaction and measure the kinase activity using a suitable plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Myocardial Infarction Model

This protocol is based on studies investigating the cardioprotective effects of this compound.[4][11]

Objective: To evaluate the efficacy of this compound in reducing myocardial injury in a rat model of acute myocardial infarction (AMI).

Animal Model:

-

Male Sprague-Dawley rats.

Procedure:

-

Anesthetize the rats and perform a thoracotomy to expose the heart.

-

Induce AMI by ligating the left anterior descending (LAD) coronary artery. Sham-operated animals will undergo the same procedure without LAD ligation.

-

Administer this compound (1 mg/kg or 2 mg/kg) or vehicle (e.g., saline with 10% DMSO and 20% SBE-β-CD) via subcutaneous injection daily, starting from the first day of modeling.[7][11]

-

At designated time points (e.g., 1, 3, 7, and 14 days post-AMI), perform the following assessments:

-

Echocardiography: Measure left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) to assess cardiac function.

-

Biochemical Analysis: Collect blood samples to measure serum levels of cardiac injury markers (e.g., LDH, CK) and inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA.

-

Histology: Harvest the hearts, and perform TTC staining to determine the infarct size. Use H&E staining to assess myocardial tissue structure.

-

Western Blot Analysis: Analyze protein expression of DAPK1 and markers of oxidative stress (e.g., SOD, CAT) and apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) in myocardial tissue homogenates.

-

In Vitro Neuronal Ischemia Model (Oxygen-Glucose Deprivation/Reperfusion)

Objective: To assess the neuroprotective effects of this compound in a cell-based model of ischemic stroke.

Cell Culture:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

Procedure:

-

Culture the neuronal cells to the desired confluency.

-

Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours) to simulate ischemia.

-

Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a period of reperfusion (e.g., 24 hours).

-

This compound Treatment: Treat the cells with various concentrations of this compound during the OGD and/or reperfusion phase. A vehicle control (DMSO) should be included.

-

Assessment of Cell Viability and Death:

-

MTT or LDH Assay: Quantify cell viability and cytotoxicity.

-

TUNEL Staining or Caspase-3 Activity Assay: Detect and quantify apoptotic cell death.

-

Western Blot Analysis: Analyze the expression and phosphorylation status of DAPK1 and its downstream targets (e.g., p53, Tau), as well as markers of apoptosis (e.g., Bax, Bcl-2).

-

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of this compound in an ischemic injury model.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of DAPK1 in ischemic injury. Its high potency and selectivity allow for the specific interrogation of DAPK1-mediated signaling pathways. The provided protocols offer a foundation for researchers to design and execute experiments aimed at understanding the pathophysiology of ischemic diseases and evaluating the therapeutic potential of DAPK1 inhibition. As with any experimental work, appropriate optimization of doses, time points, and outcome measures is crucial for obtaining robust and reproducible results.

References

- 1. Neurodegenerative effect of DAPK1 after cerebral hypoxia-ischemia is associated with its post-transcriptional and signal transduction regulations: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of DAPK1 reduces ischemic brain injury through inhibiting cell death signaling and promoting neural remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Death-Associated Protein Kinase 1 (DAPK1) Protects against Myocardial Injury Induced by Myocardial Infarction in Rats via Inhibition of Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Death-Associated Protein Kinase | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: TC-Dapk 6 in Alzheimer's Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death. Death-associated protein kinase 1 (DAPK1) has emerged as a critical regulator of these pathological processes.[1][2][3] Upregulation and activation of DAPK1 have been observed in the brains of AD patients and are linked to increased tau phosphorylation, enhanced Aβ production, and neuronal apoptosis.[1][2][4][5] Therefore, inhibition of DAPK1 presents a promising therapeutic strategy for AD.

TC-Dapk 6 is a potent and selective ATP-competitive inhibitor of DAPK1. These application notes provide a comprehensive overview of the role of DAPK1 in AD and detailed protocols for utilizing this compound as a research tool in AD models.

This compound: A Potent DAPK1 Inhibitor

This compound demonstrates high selectivity and potency in inhibiting DAPK1 kinase activity.

| Parameter | Value | Reference |

| DAPK1 IC50 | 69 nM | [6] |

| DAPK3 IC50 | 225 nM | [6] |

| Selectivity | Displays high selectivity for DAPK1 over a panel of 48 other kinases (IC50 > 10 µM) | [6] |

Mechanism of Action of DAPK1 in Alzheimer's Disease

DAPK1 is implicated in multiple facets of AD pathology through various signaling pathways.

DAPK1 in Tau Pathology